Hexamethylquercetagetin

Catalog No.
S575832
CAS No.
1251-84-9
M.F
C21H22O8
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylquercetagetin

CAS Number

1251-84-9

Product Name

Hexamethylquercetagetin

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(29-18)10-15(25-3)19(26-4)20(16)27-5/h7-10H,1-6H3

InChI Key

CHXSDKWBSFDZEU-UHFFFAOYSA-N

Synonyms

3,5,6,7,3',4'-hexamethoxyflavone, 3,5,6,7-Tetrahydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one, quercetagetin, quercetogetin

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC

Antioxidant Research

Hexamethylquercetagetin, a polyketide-flavonoid, is known to have antioxidant properties . It’s a natural product commonly found in plants like Jasonia montana, Pallenis spinosa, Callicarpa pilosissima, and Citrus sp .

Anti-inflammatory and Anticancer Research

Hexamethylquercetagetin has been shown to have anti-inflammatory and anticancer properties . It has been specifically studied for its effects on cervical carcinoma .

Method of Application: In one study, a xenograft model was constructed by subcutaneously inoculating Ca Ski cells (a type of cervical cancer cell) into BALB/c nude mice . The relative protein expression of NF-κB p65, p-p65, IκBα, and p-IκBα were detected in Hexamethylquercetagetin treated cervical carcinoma cells with or without tumor necrosis factor (TNF)α stimulation, or representative tumors tissues in xenograft mice .

Results: Hexamethylquercetagetin was found to inhibit NF-κB-derived luciferase activity in Ca Ski and C-33 A cells and inhibit the relative NF-κB p-p65 and p-IκBα expression with or without TNFα stimulation . It also inhibited in vitro cell survival in a concentration-dependent manner and suppressed the tumor volume and weight in xenograft models . This suggests that Hexamethylquercetagetin could be considered as an NF-κB target remedy in future clinical practice .

Metabolomics Research

Hexamethylquercetagetin is used in metabolomics research . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism.

Nutraceutical Research

Hexamethylquercetagetin is also used in nutraceutical research . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods.

Compound Screening Libraries

Hexamethylquercetagetin is used in compound screening libraries . These libraries are collections of compounds that are used for high-throughput screening to identify active compounds, antibodies, or genes which modulate a particular biomolecular pathway.

Pharmaceutical Research

Hexamethylquercetagetin is also used in pharmaceutical research . This involves the discovery, development, and characterization of drugs and medications.

Hexamethylquercetagetin is a polymethoxylated flavonoid, specifically a flavone, with the chemical formula C21H22O8 and a molecular weight of approximately 402.39 g/mol. It is characterized by the presence of six methoxy groups attached to the quercetin backbone, which enhances its lipophilicity and biological activity compared to other flavonoids. This compound is primarily found in the peels of various citrus cultivars and exhibits significant antioxidant properties, making it a subject of interest in both food science and pharmacology .

The mechanism of action of HMQ is still under investigation. However, its potential biological activities are likely linked to its structure. The methoxy groups might influence its antioxidant properties, free radical scavenging abilities, and potential interactions with cellular signaling pathways [, ].

Some studies suggest HMQ may possess anti-inflammatory and anticancer properties, but more research is needed to understand its specific mechanisms [].

Typical of flavonoids, including:

  • Methoxylation: The introduction of methoxy groups can occur through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
  • Hydrolysis: Under acidic or basic conditions, hexamethylquercetagetin can be hydrolyzed to yield quercetin and methanol.
  • Oxidation: The flavonoid structure allows for oxidation reactions, which can lead to the formation of phenolic acids or other oxidized derivatives.

These reactions are significant for understanding its stability, reactivity, and potential transformations in biological systems .

Hexamethylquercetagetin exhibits a range of biological activities:

  • Antioxidant Activity: Its high number of methoxy groups contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
  • Anti-inflammatory Effects: Studies have indicated that hexamethylquercetagetin can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Anticancer Properties: Preliminary research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .

These activities highlight its potential therapeutic applications.

The synthesis of hexamethylquercetagetin can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from quercetin, hexamethylquercetagetin can be synthesized via selective methylation using reagents like methyl iodide in the presence of a base (e.g., potassium carbonate).
  • Biotransformation:
    • Microbial fermentation processes can also be employed to produce hexamethylquercetagetin from precursor compounds using specific strains capable of performing O-methylation.
  • Extraction from Natural Sources:
    • Hexamethylquercetagetin can be extracted from citrus peels using organic solvents followed by purification techniques such as chromatography .

These methods provide avenues for both laboratory synthesis and natural extraction.

Hexamethylquercetagetin has several applications across various fields:

  • Food Industry: As an antioxidant, it is used to enhance the shelf life and nutritional value of food products.
  • Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development aimed at treating chronic diseases.
  • Cosmetics: Due to its antioxidant properties, it is incorporated into skincare products to protect against oxidative damage .

Interaction studies involving hexamethylquercetagetin have focused on its effects on various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammatory pathways, which could lead to reduced inflammation in vivo.
  • Cellular Interactions: Research indicates that hexamethylquercetagetin may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses such as proliferation and apoptosis .

These studies are crucial for understanding how hexamethylquercetagetin exerts its biological effects.

Hexamethylquercetagetin shares structural similarities with other polymethoxylated flavonoids. Below is a comparison with some notable compounds:

Compound NameCAS NumberUnique Features
3′-Hydroxy-7,8,4′,5′-tetramethoxyflavone133342-98-0Contains four methoxy groups; less hydrophobic.
Heptamethoxyflavone1178-24-1Has seven methoxy groups; higher lipophilicity.
Quercetin117-39-5Non-methoxylated form; more polar than hexamethylquercetagetin.

Uniqueness

Hexamethylquercetagetin is unique due to its six methoxy substitutions that significantly enhance its solubility and bioavailability compared to other flavonoids. This structural feature contributes to its potent antioxidant and anti-inflammatory activities, setting it apart from both quercetin and other polymethoxylated derivatives.

Physical Description

Solid

XLogP3

3.2

Melting Point

142-143°C

UNII

5MF6VX27BO

Other CAS

1251-84-9

Wikipedia

Hexamethylquercetagetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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